Tert-butyl 5-bromo-2-chlorophenylcarbamate chemical structure and properties
Tert-butyl 5-bromo-2-chlorophenylcarbamate chemical structure and properties
An In-depth Technical Guide to tert-Butyl 5-bromo-2-chlorophenylcarbamate: A Core Building Block for Modern Drug Discovery
Executive Summary
tert-Butyl 5-bromo-2-chlorophenylcarbamate is a strategically designed synthetic intermediate of significant value to researchers and scientists in the field of drug development and medicinal chemistry. Its unique trifunctional architecture—a Boc-protected amine, a bromine atom, and a chlorine atom on a phenyl ring—offers a versatile platform for constructing complex molecular entities. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine functionality, while the differentially reactive halogen atoms serve as key handles for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its critical applications, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]
Chemical Identity and Molecular Structure
The precise arrangement of functional groups in tert-butyl 5-bromo-2-chlorophenylcarbamate is fundamental to its utility in multi-step organic synthesis. The Boc group provides robust protection for the aniline nitrogen, preventing its participation in undesired side reactions, while the bromine and chlorine atoms offer orthogonal sites for molecular elaboration.
Caption: Molecular structure highlighting the key functional groups.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N-(5-bromo-2-chlorophenyl)carbamate |
| CAS Number | 740806-51-3[1] |
| Molecular Formula | C₁₁H₁₃BrClNO₂[1] |
| Molecular Weight | 306.58 g/mol [1] |
| SMILES | CC(C)(C)OC(=O)NC1=CC(Br)=CC=C1Cl |
| InChIKey | SBPJYKOKMWDGEV-UHFFFAOYSA-N |
Physicochemical and Handling Properties
The physical properties of this compound are consistent with a halogenated aromatic organic molecule. Proper handling and storage are essential to maintain its integrity for synthetic applications.
Table 2: Physicochemical and Handling Data
| Property | Value | Source |
| Appearance | Typically a white to off-white solid | General knowledge |
| Molecular Formula | C₁₁H₁₃BrClNO₂ | [1] |
| Molecular Weight | 306.58 g/mol | [1] |
| Storage | Store at room temperature in a tightly sealed container, away from incompatible materials. | [1][2] |
| Solubility | Soluble in organic solvents such as Dichloromethane, Chloroform, and Ethyl Acetate. | [3] |
Synthesis Protocol: Boc Protection of 5-Bromo-2-chloroaniline
The most direct and common synthesis of tert-butyl 5-bromo-2-chlorophenylcarbamate involves the protection of the commercially available 5-bromo-2-chloroaniline with di-tert-butyl dicarbonate (Boc₂O).
Principle and Rationale
This reaction is a standard nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. A non-nucleophilic base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often used to catalyze the reaction and neutralize the acidic byproducts, driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents due to their inert nature and ability to dissolve the reactants.
Step-by-Step Experimental Protocol
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloroaniline (1.0 eq).
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Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
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Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring aniline solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl 5-bromo-2-chlorophenylcarbamate.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthesis of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The strategic value of tert-butyl 5-bromo-2-chlorophenylcarbamate lies in its role as a versatile building block for creating libraries of complex molecules for drug screening.
A Stable, Orthogonally Protected Intermediate
The Boc protecting group is central to the utility of this molecule. It is exceptionally stable to a wide range of reaction conditions, including basic, reductive, and organometallic reagents. This stability allows chemists to perform selective modifications at the bromine and chlorine positions without affecting the amine. When desired, the Boc group can be cleanly and efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amine for subsequent reactions, such as amide bond formation.[4]
A Platform for Sequential Cross-Coupling Reactions
The presence of two different halogen atoms (Br and Cl) provides an opportunity for sequential, site-selective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[4] This reactivity difference enables a two-step diversification strategy:
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Step 1: A coupling reaction is first performed at the more reactive bromine position.
-
Step 2: A second, different coupling partner is then introduced at the less reactive chlorine position under more forcing conditions.
This stepwise approach allows for the controlled and precise assembly of highly functionalized aromatic cores, which are common motifs in modern therapeutics, especially kinase inhibitors.[1]
Logical Workflow in API Synthesis
Caption: Strategic use of the building block in a hypothetical API synthesis.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for tert-butyl 5-bromo-2-chlorophenylcarbamate was not available in the consulted resources, general precautions for handling halogenated aromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat to prevent skin and eye contact.[5]
-
Engineering Controls: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Handling: Avoid generating dust.[5] Keep away from heat, sparks, and open flames.[6] Wash hands thoroughly after handling.
-
Storage: Keep containers securely sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Disclaimer: The toxicological properties of this compound have not been fully investigated.[5] The safety information provided is based on best practices for structurally related chemicals. Always consult the specific SDS provided by the supplier before use.
Conclusion
tert-Butyl 5-bromo-2-chlorophenylcarbamate is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its carefully considered design provides chemists with a reliable and versatile platform for synthesizing novel compounds with therapeutic potential. The combination of a stable protecting group and differentially reactive coupling sites makes it an invaluable asset for building the complex molecular architectures required to address challenging biological targets.
References
- Apollo Scientific. tert-Butyl bromide - Safety Data Sheet.
- ChemicalBook. tert-butyl (2-bromo-5-chlorophenyl)carbamate(384793-17-3) 1 H NMR.
- Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate.
- Spectrum Chemical. Material Safety Data Sheet - tert-Butyl Bromoacetate.
- MySkinRecipes. Tert-Butyl (5-Bromo-2-Chlorophenyl)Carbamate.
- Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid.
- Harper College. Material Safety Data Sheet According to OSHA and ANSI - tert-Butyl bromide.
- MySkinRecipes. Tert-Butyl (5-Bromo-2-Methylphenyl)Carbamate.
- ChemicalBook. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5.
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